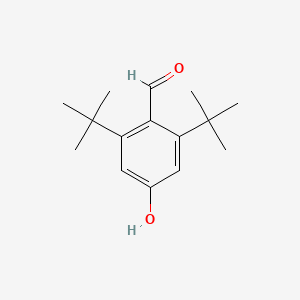

2,6-Di-tert-butyl-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZKXCAURJYJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Protocol for the Formylation of 2,6-di-tert-butylphenol: A Detailed Guide to Synthesis, Mechanism, and Optimization

Abstract

This comprehensive application note provides detailed protocols and mechanistic insights for the formylation of 2,6-di-tert-butylphenol to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This sterically hindered phenolic aldehyde is a critical intermediate in the synthesis of pharmaceuticals, stabilizers, and antioxidants.[1][2] Due to the significant steric hindrance imposed by the ortho tert-butyl groups, formylation is directed exclusively to the para position.[3] This guide explores two robust and widely employed synthetic methodologies: the Duff reaction and the Reimer-Tiemann reaction. We will delve into the underlying chemical principles of each method, provide step-by-step experimental procedures, and offer expert analysis to aid researchers in achieving optimal yields and purity.

Introduction: The Significance of Hindered Phenolic Aldehydes

2,6-Di-tert-butylphenol is a readily available starting material produced industrially through the Friedel-Crafts alkylation of phenol with isobutene.[4] The introduction of a formyl (-CHO) group onto this sterically hindered scaffold provides a versatile chemical handle for further molecular elaboration, making 3,5-di-tert-butyl-4-hydroxybenzaldehyde a valuable building block in medicinal chemistry and materials science.[1][5] Its structural motif is found in a variety of antioxidants and is a key component in the synthesis of more complex molecules.[1][6]

The primary challenge in the formylation of 2,6-di-tert-butylphenol lies in overcoming the steric hindrance of the two bulky tert-butyl groups flanking the hydroxyl group. This steric impediment renders the ortho positions inaccessible to most formylating agents, thereby directing the substitution to the para position.[3] This guide will provide researchers with the necessary tools to successfully navigate this synthetic challenge.

Comparative Overview of Formylation Methodologies

Several methods exist for the formylation of phenols; however, not all are suitable for sterically hindered substrates. The two methods detailed in this guide, the Duff and Reimer-Tiemann reactions, are well-established for this transformation.[2]

| Method | Formylating Agent | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acetic Acid or Trifluoroacetic Acid | ~60-70% | Good yields, relatively safe reagents. | Can be inefficient under certain conditions.[7] |

| Reimer-Tiemann Reaction | Dichlorocarbene (:CCl₂) (in situ) | Chloroform, Strong Base (e.g., NaOH) | Moderate | Effective for electron-rich aromatics.[8] | Low yields, use of hazardous chloroform, biphasic reaction can be challenging.[9][10] |

The Duff Reaction: A Robust Approach to Para-Formylation

The Duff reaction is a reliable method for the formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[11] For phenols with bulky ortho substituents like 2,6-di-tert-butylphenol, the formylation occurs preferentially at the para position.[11]

Mechanistic Rationale

The reaction proceeds through the formation of an electrophilic iminium ion from the protonation of HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenol. Subsequent hydrolysis of the resulting benzylamine intermediate yields the final aldehyde product.[1][11] The use of an acidic medium like acetic acid or trifluoroacetic acid is crucial for the generation of the reactive electrophilic species.[12]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Detailed Experimental Protocol

Materials and Equipment:

-

2,6-di-tert-butylphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether

-

Reaction flask with a dropping funnel, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a reaction flask, dissolve 2,6-di-tert-butylphenol (0.1 mol) in a solution of sodium hydroxide (0.4 mol) in water.

-

Reaction: Heat the mixture to approximately 65°C with constant stirring.

-

Addition of Chloroform: Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature is maintained between 65-70°C. The reaction is exothermic, and external cooling may be necessary. [13]4. Continued Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2 hours. [13]5. Work-up: Cool the reaction mixture to room temperature and remove any excess chloroform by distillation.

-

Acidification: Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper. [13]7. Extraction: Extract the product from the aqueous layer using diethyl ether (3 x 50 mL). [13]8. Purification and Characterization: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography. Characterize the final product by standard analytical methods.

Safety and Handling Precautions

-

General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [14][15]* Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation and skin contact. [16]* Acids and Bases: Glacial acetic acid, trifluoroacetic acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

-

Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. [16]Avoid inhaling the dust and ensure proper containment.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. [14]

Troubleshooting and Optimization

-

Low Yields in Duff Reaction: Low yields can result from impure reagents or insufficient reaction time. [7]The use of trifluoroacetic acid instead of acetic acid may improve yields but is a more corrosive and expensive option. [7]* Side Reactions: Overheating or prolonged reaction times can lead to the formation of side products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

-

Purification Challenges: The crude product may contain unreacted starting material or byproducts. Recrystallization is often an effective method for purification. [7]For highly impure samples, column chromatography may be necessary.

Conclusion

The formylation of 2,6-di-tert-butylphenol to 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a crucial transformation for accessing a versatile synthetic intermediate. Both the Duff and Reimer-Tiemann reactions provide viable pathways to this product, with the Duff reaction generally offering higher yields and utilizing less hazardous reagents. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively synthesize this valuable hindered phenolic aldehyde for a wide range of applications in drug development and materials science.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Testbook.com. (n.d.). Understanding Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

ACS Publications. (2003, January 1). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

-

Duff Reaction. (n.d.). Retrieved from [Link]

-

Wenxuecity. (2023, February 5). Duff醛基化反应. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (1998, July 1). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

-

JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Springer. (2013, July 11). An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Retrieved from [Link]

-

Esco Lifesciences. (2021, September 17). The Toxic Effects of Formalin and How to Contain It. Retrieved from [Link]

-

ResearchGate. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]

- Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. laballey.com [laballey.com]

- 16. escolifesciences.com [escolifesciences.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde (CAS No. 1620-98-0). This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges while working with this sterically hindered phenolic aldehyde. As a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and antioxidants, understanding its handling properties is crucial for successful experimental outcomes.[1][2][3] This guide provides in-depth, experience-driven answers and protocols to help you navigate and overcome common solubility issues.

Understanding the Core Challenge: The Molecular Structure

The solubility behavior of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde is dictated by its unique structure. The molecule features a polar benzaldehyde head (containing hydroxyl and aldehyde groups) and a large, non-polar tail composed of two bulky tert-butyl groups. These tert-butyl groups create significant steric hindrance and impart a strong lipophilic (oil-loving) character, which dominates its physical properties. Consequently, the compound exhibits very poor solubility in water and other polar solvents, while showing good solubility in many organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-Di-tert-butyl-4-hydroxybenzaldehyde so difficult to dissolve in aqueous or polar protic solvents?

The primary reason is the molecule's pronounced hydrophobic nature. The two large, non-polar tert-butyl groups flanking the phenolic hydroxyl group create a non-polar surface area that far outweighs the hydrophilic contributions of the hydroxyl (-OH) and aldehyde (-CHO) groups. For the compound to dissolve in a polar solvent like water, it would need to disrupt the strong hydrogen-bonding network of water molecules, which is energetically unfavorable. The principle of "like dissolves like" dictates that this lipophilic compound will preferentially dissolve in non-polar organic solvents.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on its structure and empirical data, the following solvents are excellent starting points. Always begin with a small amount of the compound to test solubility before scaling up.

-

Alcohols: Soluble in hot methanol and ethanol.[1] A concentration of 50 mg/mL in ethanol has been reported, resulting in a clear to slightly hazy yellow-orange solution.[4]

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are effective due to their ability to solvate both the non-polar and polar parts of the molecule.

-

Chlorinated Solvents: Chloroform and dichloromethane are generally good solvents for this compound.[1]

-

Aromatic Hydrocarbons: Toluene can be used, particularly for recrystallization.[5]

Q3: I've added the recommended solvent, but I still see undissolved solid. What are the initial troubleshooting steps?

If you observe incomplete dissolution, consider the following immediate actions:

-

Increase Solvent Volume: You may be attempting to create a supersaturated solution. Gradually add more solvent while stirring to see if the remaining solid dissolves.

-

Apply Gentle Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the solid particles.

-

Increase Surface Area: If you are starting with large crystals, gently grinding the solid into a fine powder using a mortar and pestle can significantly increase the dissolution rate by increasing the available surface area for the solvent to act upon.[6]

-

Introduce Gentle Heat: Warming the mixture can often increase solubility. However, proceed with caution (see next question).

Q4: Can I use heat to improve solubility? What are the precautions?

Yes, heating is a common and effective method to increase the solubility of most compounds. For 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, warming the solvent can help overcome the energy barrier to dissolution.

-

Precautions:

-

Solvent Volatility: Use a reflux condenser if heating for an extended period, especially with low-boiling-point solvents like diethyl ether or dichloromethane, to prevent solvent loss.

-

Compound Stability: While this compound is relatively stable, avoid excessive temperatures or prolonged heating, which could risk degradation or side reactions, especially in the presence of reactive reagents.

-

Precipitation on Cooling: Be aware that the compound may precipitate out of the solution as it cools. If your experiment is conducted at room temperature, ensure the compound remains soluble upon returning to ambient conditions. If precipitation is an issue, you may need a co-solvent system.

-

Q5: My compound dissolved initially but crashed out of solution during my reaction. What are the likely causes and solutions?

Precipitation during a reaction (crashing out) typically occurs for one of two reasons:

-

Change in Solvent Composition: Your reaction may have produced or consumed a component that changed the overall polarity of the solvent system, reducing its capacity to solvate your compound. For example, adding a water-based reagent to an organic solution can trigger precipitation.

-

Temperature Change: If you dissolved the compound with heat and the reaction is run at a lower temperature, it may precipitate as the solution cools.

-

Solutions:

-

Use a Co-Solvent System: Start your reaction in a solvent mixture that maintains solubility throughout the process. For example, if you need to add an aqueous reagent, dissolving your compound in a water-miscible solvent like THF or dioxane can prevent it from crashing out.[7]

-

Maintain Temperature: If heat was required for dissolution, try to run the subsequent reaction at a similar or slightly elevated temperature (if the reaction chemistry allows).

-

Increase Dilution: Running the reaction at a lower concentration can sometimes keep all components in the solution.

-

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Selection

For applications requiring a specific solvent system, a systematic screening approach is recommended. The following table provides a list of common laboratory solvents, their properties, and their suitability for dissolving 2,6-Di-tert-butyl-4-hydroxybenzaldehyde.

| Solvent | Formula | Boiling Point (°C) | Relative Polarity | Suitability & Rationale |

| Hexane | C₆H₁₄ | 69 | 0.009 | Moderate. Good for the non-polar tert-butyl groups, but may struggle with the polar head. |

| Toluene | C₇H₈ | 111 | 0.099 | High. The aromatic ring interacts well with the compound's benzene ring. Often used for recrystallization.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 0.309 | Very High. An excellent, general-purpose solvent for moderately polar compounds. |

| Diethyl Ether | C₄H₁₀O | 35 | 0.117 | Very High. Effective at solvating a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 | Very High. A strong, water-miscible solvent. Ideal for reactions involving aqueous reagents. |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.228 | High. A good balance of polarity, often effective where more or less polar solvents fail. |

| Acetone | C₃H₆O | 56 | 0.355 | High. A polar aprotic solvent that is a good candidate for dissolution. |

| Ethanol | C₂H₆O | 78 | 0.654 | High. Proven to be effective, especially with gentle warming.[4] |

| Methanol | CH₄O | 65 | 0.762 | Moderate. Effective, but its higher polarity compared to ethanol may require heating.[1] |

| Water | H₂O | 100 | 1.000 | Very Low. Insoluble due to the compound's high lipophilicity. |

Data sourced from various chemical supplier databases and standard organic chemistry resources.[8]

Protocol 1: Step-by-Step Solvent Screening

-

Aliquot: Weigh out 5-10 mg of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde into several small vials.

-

Dispense: Add a measured volume (e.g., 0.5 mL) of a candidate solvent to the first vial.

-

Agitate: Stir or vortex the vial for 60 seconds at room temperature.

-

Observe: Visually inspect for undissolved solid. If fully dissolved, note the approximate solubility (e.g., >20 mg/mL).

-

Heat (If Necessary): If not fully dissolved, warm the vial gently in a water bath (e.g., to 40-50°C) and observe again. Note if heat was required.

-

Repeat: Repeat steps 2-5 for each candidate solvent.

-

Select: Choose the solvent that provides the desired solubility under conditions compatible with your experiment.

Guide 2: Utilizing Co-Solvent Systems to Prevent Precipitation

A co-solvent system uses a strong solvent to dissolve the compound, which is then introduced into a weaker bulk solvent. This is a powerful technique for reactions involving incompatible solvent requirements.[9]

Protocol 2: Preparing a Solution with a Co-Solvent

-

Primary Dissolution: Dissolve the 2,6-Di-tert-butyl-4-hydroxybenzaldehyde in the minimum required volume of a strong, water-miscible solvent (e.g., THF, Dioxane, or DMSO). Ensure it is fully dissolved.

-

Prepare Bulk Solution: In your reaction vessel, prepare the bulk solvent system (e.g., an aqueous buffer or an alcohol-based solution).

-

Slow Addition: With vigorous stirring, add the concentrated solution from Step 1 dropwise into the bulk solvent from Step 2. The rapid mixing disperses the compound before it has a chance to nucleate and precipitate.

-

Final Observation: After addition is complete, check the solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with 2,6-Di-tert-butyl-4-hydroxybenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3,5-ジテルト-ブチル-4-ヒドロキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. gsconlinepress.com [gsconlinepress.com]

Stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde under different conditions

Welcome to the technical support center for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Introduction

2,6-Di-tert-butyl-4-hydroxybenzaldehyde is a sterically hindered phenolic compound widely utilized for its antioxidant properties.[1] Its unique structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a para-aldehyde functionality, dictates its reactivity and stability. Understanding its behavior under different chemical and physical stresses is crucial for its effective application in synthesis, formulation, and biological assays.

This guide provides a comprehensive overview of the stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, addressing common questions and troubleshooting potential issues encountered during its handling and use.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving 2,6-Di-tert-butyl-4-hydroxybenzaldehyde.

Issue 1: Unexpectedly low yield or product degradation in a reaction mixture.

-

Question: I am using 2,6-Di-tert-butyl-4-hydroxybenzaldehyde in a multi-step synthesis and observing lower than expected yields of my desired product, along with some uncharacterized impurities. What could be the cause?

-

Answer: Several factors could contribute to the degradation of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde in a reaction mixture. Consider the following possibilities:

-

Presence of Strong Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[2] Reagents like potassium permanganate, hydrogen peroxide under certain conditions, or even atmospheric oxygen over prolonged periods, especially at elevated temperatures, can lead to oxidation. The aldehyde group can be oxidized to a carboxylic acid, and the phenolic ring is also susceptible to oxidation, potentially forming quinone-like structures.

-

Extreme pH Conditions: While specific data on the pH stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde is not extensively documented, phenolic aldehydes can be sensitive to strongly acidic or basic conditions. In strong base, deprotonation of the phenolic hydroxyl group can increase its susceptibility to oxidation.

-

Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of phenolic compounds.[3][4] Ensure all glassware is thoroughly cleaned and consider the use of a chelating agent like EDTA if metal contamination is suspected.

-

Elevated Temperatures: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can cause thermal decomposition.[2] The primary decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of phenolic compounds.[5] It is advisable to conduct reactions in amber glassware or protect the reaction vessel from light.

-

Issue 2: Discoloration of the compound upon storage or in solution.

-

Question: My solid 2,6-Di-tert-butyl-4-hydroxybenzaldehyde has developed a yellowish or brownish tint over time. Similarly, its solutions sometimes change color. Why is this happening and is the material still usable?

-

Answer: Discoloration is a common indicator of degradation in phenolic compounds.

-

Oxidation: The most likely cause is oxidation. The formation of quinone-type structures or other conjugated systems can lead to the absorption of visible light, resulting in a colored appearance. This can be initiated by exposure to air (oxygen), light, or trace impurities.

-

Usability of Discolored Material: The usability of the discolored material depends on the specific application. For applications where high purity is critical, such as in pharmaceutical development or as an analytical standard, it is recommended to use fresh, pure material. For other applications, the extent of degradation should be assessed by an appropriate analytical method (e.g., HPLC, NMR) to determine if the purity is still acceptable.

-

Issue 3: Incomplete or unexpected reaction with a reducing agent.

-

Question: I am trying to reduce the aldehyde group of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde to an alcohol, but the reaction is sluggish or yields a mixture of products. What am I doing wrong?

-

Answer: The reduction of the aldehyde group in 2,6-Di-tert-butyl-4-hydroxybenzaldehyde to the corresponding benzyl alcohol is a standard transformation. However, experimental conditions are key.

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that should effectively reduce the aldehyde to a primary alcohol.[6][7] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at temperatures ranging from 0 °C to room temperature.[6]

-

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will also readily reduce the aldehyde.[8][9] However, it is less selective and will also reduce other functional groups if present. Due to its high reactivity with protic solvents, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or THF.[8]

-

-

Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially with highly reactive reagents like LiAlH₄. The stoichiometry of the reducing agent should be carefully controlled. An excess is often used to ensure complete conversion.

-

Work-up Procedure: A proper aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate alkoxide to the final alcohol.

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde?

A1: To ensure the long-term stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is also recommended to protect it from light by using an amber or opaque container.[10] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

Q2: Is 2,6-Di-tert-butyl-4-hydroxybenzaldehyde stable in aqueous solutions?

A2: The stability in aqueous solutions is pH-dependent. While it has low water solubility, in aqueous-organic mixtures, it is more stable in neutral to slightly acidic conditions. In strongly basic solutions, the deprotonated phenoxide is more susceptible to oxidation. In strongly acidic solutions, the aldehyde group could potentially be involved in acid-catalyzed reactions, though specific data is limited. For prolonged storage in solution, it is best to use a buffered solution in the neutral to slightly acidic range and to protect it from light.

Q3: How does light exposure affect the stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde?

A3: As a phenolic compound, 2,6-Di-tert-butyl-4-hydroxybenzaldehyde is susceptible to photodegradation.[5] The absorption of UV light can lead to the formation of reactive excited states, which can then undergo various degradation pathways, including oxidation and rearrangement. The exact photodegradation products and quantum yields for this specific molecule are not widely reported, but it is a standard precaution to handle and store it in a manner that minimizes light exposure.

Q4: What are the expected products of its reaction with strong oxidizing agents?

A4: The reaction with strong oxidizing agents can lead to several products.

-

The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

The phenolic ring can be oxidized, potentially leading to the formation of quinone-type compounds like 2,6-di-tert-butyl-p-benzoquinone.

-

Under harsh oxidative conditions, cleavage of the aromatic ring can occur.

-

With hydrogen peroxide in a basic solution (the Dakin oxidation), it is expected to yield a hydroquinone and a carboxylate.[11][12]

Q5: Can the phenolic hydroxyl group be easily derivatized?

A5: Yes, the phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. However, the steric hindrance from the two adjacent tert-butyl groups can significantly slow down the reaction rate compared to unhindered phenols. More reactive electrophiles or the use of a strong base to form the more nucleophilic phenoxide may be necessary to achieve good yields.

Data Summary

Table 1: General Stability and Incompatibility of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

| Condition | Stability/Incompatibility | Potential Degradation Products | Source |

| Normal Storage | Stable under recommended conditions. | - | [2] |

| Air/Oxygen | Susceptible to oxidation, especially over time. | Oxidized phenolic species, quinones. | [5] |

| Light | Sensitive to light, particularly UV. | Photodegradation products. | [5][10] |

| High Temperature | Decomposes at elevated temperatures. | Carbon monoxide (CO), Carbon dioxide (CO₂). | [2] |

| Strong Oxidizing Agents | Incompatible. | 3,5-di-tert-butyl-4-hydroxybenzoic acid, 2,6-di-tert-butyl-p-benzoquinone. | [13] |

| Strong Reducing Agents | Aldehyde group is reduced. | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. | [6][8] |

| Strong Acids/Bases | Potentially unstable. | Decomposition products. | [5] |

| Metal Ions | Can catalyze oxidation. | Oxidized products. | [3][4] |

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for investigating the stability of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde under acidic and basic conditions.

-

Preparation of Stock Solution: Prepare a stock solution of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. b. Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. b. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Reduction of the Aldehyde Group with Sodium Borohydride

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-Di-tert-butyl-4-hydroxybenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

Caption: Simplified reaction pathways of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde.

References

-

Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. MDPI. Available at: [Link]

-

Dakin oxidation. Wikipedia. Available at: [Link]

-

Comparative characteristics of sterically hindered phenols and nitroxide radicals as stabilizers of polyethylene photodegradation. Advanced Engineering Research (Rostov-on-Don). Available at: [Link]

-

Effects of Metal Ions on Antioxidant Activity of Red Wine. ResearchGate. Available at: [Link]

-

The oxidation of 2,6-di-tert-butyl-4-methylphenol. U.S. Geological Survey. Available at: [Link]

-

Phenolic Compounds and Their Antioxidant Activity in Plants Growing under Heavy Metal Stress. Polish Journal of Environmental Studies. Available at: [Link]

-

Naturally present metal ions in plants could interfere with common antioxidant assays. NIH. Available at: [Link]

-

Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. PubMed. Available at: [Link]

-

Di-tert-butyl-4-hydroxybenzaldehyde: Significance and symbolism. Available at: [Link]

-

Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. Available at: [Link]

-

Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. J-Stage. Available at: [Link]

-

Hindered Phenolic Antioxidant. Everlight Chemical. Available at: [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.

- Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office.

-

selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. Rasayan Journal of Chemistry. Available at: [Link]

-

N-Boc-5-oxaproline. Organic Syntheses Procedure. Available at: [Link]

-

Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. Available at: [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

-

Steady-state and laser flash photolysis studies on photochemical formation of 4-tert-butyl-4′-methoxydibenzoylmethane from its derivative via the Norrish Type II reaction in solution. ResearchGate. Available at: [Link]

-

Regeneration of Lithium Aluminum Hydride. Brookhaven National Laboratory. Available at: [Link]

-

(PDF) Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry. ResearchGate. Available at: [Link]

-

Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. Available at: [Link]

-

Distribution, transformation and toxicity evaluation of 2,6-Di-tert-butyl-hydroxytotulene in aquatic environment. ResearchGate. Available at: [Link]

-

Quantum yields of CHDO above 300 nm. ACP. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. ijrpp.com [ijrpp.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. youtube.com [youtube.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The oxidation of 2,6-di-tert-butyl-4-methylphenol | U.S. Geological Survey [usgs.gov]

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of HPLC Methods for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde Quantification: A Comparative Analysis

Introduction: The Criticality of Quantifying 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

2,6-Di-tert-butyl-4-hydroxybenzaldehyde (DBHB), a sterically hindered phenolic aldehyde, is a pivotal molecule in both industrial and pharmaceutical chemistry. Its potent antioxidant properties, stemming from the bulky tert-butyl groups that stabilize the phenoxyl radical, make it a valuable additive. Furthermore, it serves as a key starting material in the synthesis of specialized pharmaceuticals, including novel anti-inflammatory agents and protein tyrosine kinase inhibitors.[1][2]

Given its role in ensuring product stability and as a precursor to active pharmaceutical ingredients (APIs), the precise and accurate quantification of DBHB is not merely an analytical task—it is a cornerstone of quality control, process optimization, and regulatory compliance. An unreliable analytical method can lead to inconsistent product quality, failed batches, and significant delays in drug development timelines.

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for DBHB quantification. We will dissect the "why" behind each validation step, grounding our protocols in the authoritative International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Furthermore, we will objectively compare the performance of the validated HPLC method against viable alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry—to provide a complete analytical perspective.

Chapter 1: The Primary Analytical Choice: High-Performance Liquid Chromatography (HPLC)

Why HPLC? The Rationale Behind the Gold Standard

For a non-volatile, thermally stable, UV-absorbing molecule like DBHB, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocal method of choice for routine quantification.[5][6] The decision to prioritize HPLC is based on a foundation of scientific reasoning:

-

Specificity: HPLC excels at separating the analyte of interest from a complex mixture of starting materials, by-products, impurities, and degradation products. This ensures that you are quantifying only DBHB, a non-negotiable requirement for regulatory submissions.

-

Sensitivity: Modern HPLC systems with UV-Vis or Photodiode Array (PDA) detectors offer excellent sensitivity, allowing for the detection and quantification of DBHB at low concentrations, which is crucial for impurity testing and stability studies.[6]

-

Versatility: The principles of RP-HPLC are broadly applicable to a wide range of small molecules, making it a workhorse in any analytical laboratory. The method can be readily adapted for different sample matrices with minor adjustments.[7]

-

Robustness and Reproducibility: Well-developed HPLC methods are known for their high reproducibility and reliability, making them ideal for quality control environments where consistency is paramount.[6]

Proposed Starting Conditions for an HPLC Method

The first step in validation is the development of a sound analytical method. Based on the chemical properties of DBHB (a phenolic aldehyde), the following RP-HPLC conditions serve as an excellent and scientifically justified starting point.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides strong hydrophobic interaction with the DBHB molecule, ensuring good retention and separation from more polar impurities.[6] |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape. The addition of acid suppresses the ionization of the phenolic hydroxyl group, resulting in a single, sharp, and reproducible peak.[8] |

| Detection | UV at 285 nm | Aromatic aldehydes typically exhibit strong absorbance in this region. A full UV scan should be performed on a standard to confirm the wavelength of maximum absorbance (λmax). |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency. |

| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |

| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

Workflow for HPLC Method Development

The development process is a logical progression from establishing initial conditions to fine-tuning for optimal performance before validation begins.

Caption: A typical workflow for developing a robust HPLC method prior to validation.

Chapter 2: A Deep Dive into Method Validation: The ICH Q2(R1) Framework

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R1) guideline is the globally recognized standard, and adherence to it is essential for regulatory acceptance.[3][4]

Caption: The core parameters of analytical method validation as per ICH Q2(R1) guidelines.

Specificity (Selectivity)

-

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] It is arguably the most critical validation parameter, as it proves you are measuring only what you intend to measure.

-

Experimental Protocol:

-

Prepare Solutions:

-

Blank (sample matrix without DBHB)

-

DBHB standard solution

-

A "spiked" sample solution containing DBHB and all potential interfering compounds (e.g., starting materials for the synthesis, known impurities).

-

A "stressed" sample solution. Force degradation of DBHB by exposing it to acid, base, peroxide, heat, and light to generate potential degradation products.

-

-

Analysis: Inject all solutions into the HPLC system.

-

Evaluation:

-

Confirm that no peaks are observed at the retention time of DBHB in the blank injection.

-

Ensure that the DBHB peak is fully resolved from all other peaks in the spiked and stressed samples (Resolution > 2.0).

-

If using a PDA detector, perform a peak purity analysis on the DBHB peak in the spiked and stressed samples to confirm it is spectrally homogeneous.

-

-

Linearity and Range

-

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

-

Experimental Protocol:

-

Prepare Standards: Prepare a series of at least five standard solutions of DBHB spanning the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.[3]

-

Analysis: Inject each standard in triplicate.

-

Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

-

-

Example Data & Acceptance Criteria:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 80 | 481050 |

| 90 | 540500 |

| 100 | 601100 |

| 110 | 660800 |

| 120 | 721500 |

| Acceptance Criteria | Result |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

Accuracy

-

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[7] It is typically assessed through recovery studies.

-

Experimental Protocol:

-

Prepare Spiked Samples: Prepare a synthetic matrix (placebo) and spike it with known amounts of DBHB at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

-

Analysis: Analyze the spiked samples and quantify the amount of DBHB recovered.

-

Evaluation: Calculate the percent recovery for each sample.

-

-

Example Data & Acceptance Criteria:

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 80.0 | 79.2 | 99.0% |

| 100% | 100.0 | 101.1 | 101.1% |

| 120% | 120.0 | 119.4 | 99.5% |

| Acceptance Criteria | Result | ||

| Mean % Recovery | 98.0% - 102.0% | ||

| %RSD of Recovery | ≤ 2.0% |

Precision

-

The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

-

Experimental Protocol:

-

Repeatability (Intra-assay):

-

Prepare one sample solution at 100% of the target concentration.

-

Perform at least six replicate injections of this sample on the same day, with the same analyst and instrument.

-

-

Intermediate Precision (Inter-assay):

-

Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

-

This assesses the long-term variability of the method.

-

-

-

Example Data & Acceptance Criteria:

| Precision Level | Parameter | Result (% Assay) | %RSD |

| Repeatability | n=6 replicates | 99.8, 100.1, 99.5, 100.3, 99.9, 100.5 | 0.35% |

| Intermediate | Day 2, Analyst 2 | 100.8, 101.1, 100.5, 101.3, 100.9, 101.5 | 0.39% |

| Acceptance Criteria | Result | ||

| % Relative Standard Deviation (RSD) | ≤ 2.0% for an assay method |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

-

The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity analysis.

-

Experimental Protocol (Signal-to-Noise Approach):

-

Analysis: Inject progressively more dilute solutions of DBHB.

-

Evaluation:

-

Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

-

Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ.

-

Confirm the LOQ by injecting it six times and ensuring the %RSD is within acceptable limits (e.g., ≤ 10%).

-

-

Robustness

-

The "Why": Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

-

Experimental Protocol:

-

Vary Parameters: Systematically alter critical HPLC parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase organic content ±2%).

-

Analysis: Inject a standard solution under each altered condition.

-

Evaluation: Assess the impact on system suitability parameters (retention time, peak tailing, resolution).

-

-

Example Data & Acceptance Criteria:

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |

| Nominal | -- | 4.52 | 1.1 |

| Flow Rate | +10% (1.1 mL/min) | 4.11 | 1.1 |

| Flow Rate | -10% (0.9 mL/min) | 5.02 | 1.2 |

| Temperature | +5°C (35°C) | 4.35 | 1.1 |

| Acceptance Criteria | All system suitability parameters must remain within acceptable limits (e.g., tailing factor ≤ 2.0, resolution > 2.0). |

Chapter 3: Comparative Analysis: Alternative Quantification Methods

While HPLC is the preferred method, certain scenarios may call for alternative techniques. A comprehensive understanding of these alternatives is essential for a senior scientist.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for volatile and thermally stable compounds. While DBHB has a relatively high boiling point, GC analysis is feasible, especially after derivatization. A published method for a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), utilized silylation with BSTFA to increase volatility before GC-MS analysis, a strategy that would be directly applicable to DBHB.[11][12]

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer fragments the eluted compounds, providing a unique "fingerprint" for highly specific identification and quantification.

-

Key Advantage: The mass detector offers unparalleled specificity, making it excellent for confirming peak identity and for analysis in extremely complex matrices where chromatographic separation alone may be insufficient.

Alternative 2: UV-Vis Spectrophotometry

This technique relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law.[13]

-

Principle: A standard curve is generated by measuring the absorbance of several known concentrations of DBHB at its λmax. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the curve.

-

Key Limitation: This method has extremely poor specificity.[13] Any other substance in the sample that absorbs light at the same wavelength will interfere and lead to an erroneously high result. It is only suitable for quantifying DBHB in a pure, known solvent, not in a reaction mixture or final formulation.

Performance Comparison Guide

The choice of analytical method is always a trade-off between performance, cost, and the specific question being asked.

| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |

| Specificity | Excellent. Resolves analyte from impurities. PDA adds spectral confirmation. | Superior. Mass fragmentation provides definitive identification. | Poor. Cannot distinguish between analyte and absorbing impurities. |

| Sensitivity (Typical LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | Mid-to-high µg/mL |

| Sample Prep Complexity | Moderate (dissolution, filtration) | High (dissolution, derivatization , solvent exchange) | Low (dissolution) |

| Instrumentation Cost | Medium | High | Low |

| Analysis Time/Throughput | Medium | Medium-to-High (longer run times) | High (very fast) |

| Regulatory Acceptance | Gold Standard for QC and release testing.[6] | Excellent for confirmatory analysis and trace impurities. | Unsuitable for regulatory filings due to lack of specificity. |

| Best Suited For... | Routine quality control, stability testing, assay, and impurity quantification. | Identity confirmation, structural elucidation, analysis of trace volatile impurities, complex matrices. | Quick, non-critical checks of pure, raw material where interfering substances are known to be absent. |

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a rigorous, systematic process that underpins the reliability of all subsequent data. This guide has demonstrated that for the routine, accurate, and regulatory-compliant quantification of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde, a validated RP-HPLC method is the undisputed gold standard . Its performance, grounded in the principles of the ICH Q2(R1) guideline, provides the necessary specificity, accuracy, and precision demanded by the pharmaceutical and chemical industries.

GC-MS serves as a powerful orthogonal technique. It is the method of choice for definitive identity confirmation or for specialized investigations into trace-level volatile contaminants, where its superior specificity is a distinct advantage.[11] UV-Vis Spectrophotometry , while simple and fast, should be relegated to non-critical, in-process checks of highly pure material due to its inherent lack of specificity.

As a senior scientist, the ultimate decision rests on the "intended purpose" of the analysis.[9] For product release, stability studies, or any data intended for regulatory submission, the investment in developing and validating a robust HPLC method is not just recommended; it is essential.

References

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

-

Title: 2,6-Di-tert-butyl-4-hydroxybenzaldehyde Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts Source: ResearchGate (originally Latin American Journal of Pharmacy) URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: Analytical Methods Used in Determining Antioxidant Activity: A Review Source: PMC, National Institutes of Health URL: [Link]

-

Title: How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches Source: PMC, National Institutes of Health URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

-

Title: Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals Source: PMC, National Institutes of Health URL: [Link]

-

Title: Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization Source: PubMed, National Institutes of Health URL: [Link]

-

Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: Pharmaceutical Outsourcing URL: [Link]

-

Title: Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography Source: Science of The Total Environment URL: [Link]

-

Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

-

Title: Method Development and Validation of Test Method using RP-HPLC in Pharmaceutical Analysis- A Review Source: The Pharmaceutical and Chemical Journal URL: [Link]

-

Title: HPLC Development Method and Validation Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Various Criteria in Development & Validation of HPLC Analytical Methods: -Review Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0 [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tpcj.org [tpcj.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Benzaldehyde Derivatives in Antioxidant Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of novel antioxidant compounds is a cornerstone of therapeutic innovation. Phenolic compounds, in particular, have garnered significant attention for their ability to mitigate oxidative stress, a key pathological factor in a myriad of diseases. Among these, benzaldehyde derivatives represent a versatile class of molecules with a spectrum of antioxidant and biological activities. This guide provides an in-depth comparative analysis of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde against other notable benzaldehyde derivatives: vanillin, syringaldehyde, protocatechuic aldehyde, and p-anisaldehyde.

Our focus will be on the structure-activity relationships that govern their antioxidant potential, supported by available experimental data. We will delve into the synthetic pathways, mechanistic principles, and pharmaceutical applications of these compounds, offering a comprehensive resource for researchers navigating the selection and application of benzaldehyde derivatives in their work.

The Central Role of Structure: Understanding Antioxidant Efficacy

The antioxidant activity of phenolic benzaldehydes is fundamentally dictated by the arrangement of substituents on the benzene ring. The presence of a hydroxyl group (-OH) is paramount, as it can donate a hydrogen atom to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy. This stability is influenced by steric hindrance and the electronic effects of other substituents.

The Archetype of Steric Hindrance: 2,6-Di-tert-butyl-4-hydroxybenzaldehyde

2,6-Di-tert-butyl-4-hydroxybenzaldehyde stands out due to the presence of two bulky tert-butyl groups flanking the hydroxyl group. This steric hindrance plays a dual role: it enhances the stability of the phenoxyl radical by preventing dimerization and other side reactions, and it can also influence the rate of hydrogen atom donation.[1][2] The aldehyde group at the para position is an electron-withdrawing group, which can modulate the O-H bond dissociation enthalpy.

Quantitative Comparison of Antioxidant Activity

A direct comparison of the antioxidant activity of these compounds is best achieved by examining their IC50 values from standardized assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency. However, it is crucial to note that the following data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

| Compound | Structure | DPPH Radical Scavenging Activity (IC50) | Source(s) |

| 2,6-Di-tert-butyl-4-hydroxybenzaldehyde |  | Data not readily available in a comparable format. Derivatives have shown potent activity.[1][3] | [1][3] |

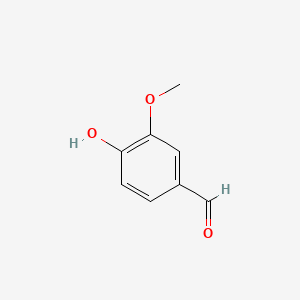

| Vanillin |  | ~10.06 ppm | [4] |

| Syringaldehyde |  | ~40.64 µg/mL | [5] |

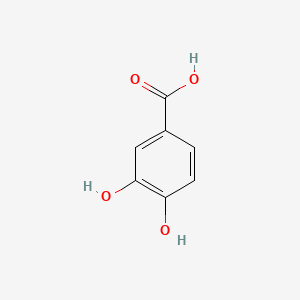

| Protocatechuic Aldehyde |  | ~0.84 µg/mL (as a derivative of vanillin) | [6] |

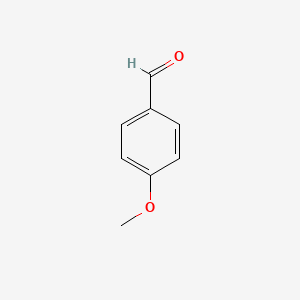

| p-Anisaldehyde |  | Negligible activity reported in some studies.[7] | [7] |

Note: The significant variance in reported units (ppm vs. µg/mL) and the lack of a standardized study underscore the challenges in direct comparison. The provided data should be considered indicative rather than absolute.

Mechanistic Insights into Antioxidant Action

The primary mechanism by which these phenolic benzaldehydes exert their antioxidant effect is through hydrogen atom transfer (HAT) to neutralize free radicals. The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE).

Caption: Free radical scavenging mechanism of phenolic antioxidants.

The steric hindrance in 2,6-di-tert-butyl-4-hydroxybenzaldehyde stabilizes the resulting phenoxyl radical, preventing it from initiating further oxidative chains.[2] In contrast, less hindered phenols may form less stable radicals, potentially leading to pro-oxidant effects under certain conditions.

Synthesis of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde: The Duff Reaction

A common and effective method for the synthesis of 2,6-di-tert-butyl-4-hydroxybenzaldehyde is the Duff reaction, which involves the formylation of a phenol.[2][8]

Experimental Protocol: Duff Reaction for 2,6-Di-tert-butyl-4-hydroxybenzaldehyde Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions.

Materials:

-

2,6-Di-tert-butylphenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-di-tert-butylphenol in glacial acetic acid.

-

Addition of Reagents: Add hexamethylenetetramine to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, add a mixture of water and concentrated hydrochloric acid to hydrolyze the intermediate.

-

Extraction: Extract the product into diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction.

Pharmaceutical Applications and Drug Development Potential

Each of these benzaldehyde derivatives has found a niche in the pharmaceutical industry, either as an active ingredient or a key intermediate.

-

2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Its sterically hindered phenolic structure is a key motif in various antioxidant and anti-inflammatory agents.[1][9] It serves as a valuable starting material for the synthesis of more complex pharmaceutical compounds.[8]

-

Vanillin: Beyond its well-known use as a flavoring agent, vanillin is a versatile pharmaceutical intermediate.[10] It is used in the synthesis of drugs such as L-DOPA for Parkinson's disease and has been investigated for its own anticancer, antimicrobial, and anti-inflammatory properties.[7][11]

-

Syringaldehyde: This compound has demonstrated a range of bioactive properties, including antioxidant, antibacterial, and anti-inflammatory effects.[6] It is a key intermediate in the synthesis of the antibacterial drug Trimethoprim.[12]

-

Protocatechuic Aldehyde: Possesses strong antioxidant and anti-inflammatory properties and has been studied for its potential in treating cardiovascular diseases and cancer.[3] It is a primary metabolite of many dietary polyphenols.[2]

-

p-Anisaldehyde: While its antioxidant activity is debated, it serves as an important intermediate in the synthesis of pharmaceuticals, including antihistamines and antimicrobial agents.[4][9]

Conclusion

The comparative analysis of 2,6-Di-tert-butyl-4-hydroxybenzaldehyde and other benzaldehyde derivatives highlights the critical interplay between chemical structure and antioxidant function. The steric hindrance afforded by the tert-butyl groups in 2,6-di-tert-butyl-4-hydroxybenzaldehyde provides a distinct advantage in terms of radical stability, making it and its derivatives highly effective antioxidants.

While a definitive quantitative ranking of antioxidant potency is challenging without a standardized comparative study, the qualitative structure-activity relationships provide a robust framework for compound selection. Vanillin, syringaldehyde, and protocatechuic aldehyde, with their less hindered hydroxyl groups and additional methoxy or hydroxyl substituents, also exhibit significant antioxidant and biological activities, coupled with established roles as pharmaceutical intermediates. The choice of a particular benzaldehyde derivative will ultimately depend on the specific application, whether the primary goal is potent, persistent antioxidant activity or its utility as a scaffold for further chemical modification in a drug development program. Further research focusing on direct, standardized comparisons of these compounds is warranted to fully elucidate their relative therapeutic potential.

References

-

Foodcom. (2022). Vanillin and its applications in the food and pharmaceutical industries. [Link]

- Google Patents. (1977). Process for manufacturing 3,5-ditert.

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

-

The ScholarShip. (2014). The Duff Reaction: Researching A Modification. [Link]

-

ResearchGate. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]

-

Zhang, S., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine. [Link]

-

MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]

-

CORE. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

Ssillou, I., et al. (2025). Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

-

PMC. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. [Link]

-

CST. (n.d.). Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method. [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]

-

BioResources. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. [Link]

-

MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

-

ResearchGate. (2025). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. [Link]

-

PMC. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

-

NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

-

International Journal of Biomedical Investigation. (n.d.). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

-

ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

-

ResearchGate. (n.d.). Radical scavenging activity of the isolated compounds. (a) DPPH radical.... [Link]

Sources

- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 2. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. cst.kipmi.or.id [cst.kipmi.or.id]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite [mdpi.com]

- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Comparison Guide: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and Its Precursors

Introduction: The Pharmacophore of Stability

In drug discovery and materials science, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (CAS: 1620-98-0) represents a critical "privileged structure." It serves as the primary intermediate for synthesizing lipophilic antioxidants, anti-inflammatory agents (e.g., tebufelone derivatives), and functionalized ligands for OLEDs.

This guide provides an objective, data-driven comparison between this target aldehyde and its primary precursor, 2,6-di-tert-butylphenol (2,6-DTBP) . We focus on spectroscopic differentiation—the most reliable method for validating the formylation of the sterically hindered phenolic ring.

Nomenclature Clarification

While often colloquially referred to as "2,6-di-tert-butyl-4-hydroxybenzaldehyde" (numbering relative to the phenol), the IUPAC standard used in this guide is 3,5-di-tert-butyl-4-hydroxybenzaldehyde (numbering relative to the aldehyde C1).

Chemical Lineage & Synthesis Logic

The transformation from precursor to product involves the installation of a formyl group (-CHO) at the para position of the phenol. Due to the steric bulk of the tert-butyl groups at positions 2 and 6, the para position is the only accessible site for electrophilic aromatic substitution, making this synthesis highly regioselective.

The Pathway: Duff Formylation

The most robust synthetic route is the Duff Reaction , utilizing hexamethylenetetramine (HMTA) in acidic media.

Figure 1: Synthetic pathway from 2,6-DTBP to the target aldehyde via Duff reaction.

Spectroscopic Comparison (The Core)

The transition from 2,6-DTBP to the aldehyde results in distinct spectral shifts due to the loss of symmetry in the aromatic proton environment (initially) and the introduction of an electron-withdrawing carbonyl group.

A. Proton NMR ( H NMR)

The most diagnostic change is the disappearance of the triplet/doublet aromatic pattern and the appearance of a downfield aldehyde singlet.

| Feature | Precursor: 2,6-Di-tert-butylphenol | Product: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Mechanistic Insight |

| Aldehyde (-CHO) | Absent | 9.80 - 9.85 ppm (s, 1H) | Diagnostic signal. Deshielded by the carbonyl anisotropy. |

| Aromatic Region | 6.8 - 7.2 ppm Triplet (para) & Doublet (meta) | 7.75 - 7.80 ppm (s, 2H) | The para-H is replaced. The remaining meta-protons become equivalent and shift downfield due to the electron-withdrawing -CHO group. |

| Hydroxyl (-OH) | ~5.00 ppm (s) | ~5.80 - 6.00 ppm (s) | The acidity of the phenol increases (pKa decreases) due to the para-formyl group, often causing a slight downfield shift and broadening. |

| tert-Butyl (-tBu) | 1.44 ppm (s, 18H) | 1.48 ppm (s, 18H) | Minimal shift; the bulky groups are largely insulated from the electronic change at the para position. |

B. Infrared Spectroscopy (FT-IR)